3-(Propane-1-sulfonyl)azetidine hydrochloride
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Overview
Description
3-(Propane-1-sulfonyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-1-sulfonyl)azetidine hydrochloride typically involves the alkylation of azetidine with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Propane-1-sulfonyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: These reactions often require strong nucleophiles and can be facilitated by catalysts such as Lewis acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while ring-opening reactions can produce linear amines or other functionalized compounds .
Scientific Research Applications
3-(Propane-1-sulfonyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Polymer Science: The compound can be polymerized to form polyamines with unique properties, such as antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-(Propane-1-sulfonyl)azetidine hydrochloride involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or catalysis .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but highly reactive.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(Propane-1-sulfonyl)azetidine hydrochloride is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a valuable compound for various applications, including the synthesis of complex molecules and the development of new materials .
Properties
Molecular Formula |
C6H14ClNO2S |
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Molecular Weight |
199.70 g/mol |
IUPAC Name |
3-propylsulfonylazetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-3-10(8,9)6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
WYTQGSYRYKJBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CNC1.Cl |
Origin of Product |
United States |
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